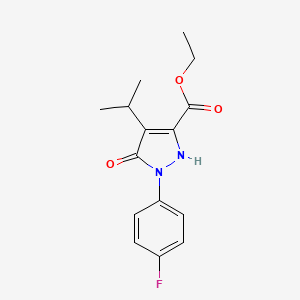

Ethyl 1-(4-fluorophenyl)-5-hydroxy-4-isopropyl-1H-pyrazole-3-carboxylate

Description

Ethyl 1-(4-fluorophenyl)-5-hydroxy-4-isopropyl-1H-pyrazole-3-carboxylate is a pyrazole-based compound characterized by a 4-fluorophenyl substituent at position 1, a hydroxyl group at position 5, an isopropyl group at position 4, and an ethyl carboxylate at position 2. The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which confers rigidity and diverse electronic properties. This compound is of interest in medicinal chemistry for its structural features, which balance solubility, stability, and bioactivity .

Properties

Molecular Formula |

C15H17FN2O3 |

|---|---|

Molecular Weight |

292.30 g/mol |

IUPAC Name |

ethyl 2-(4-fluorophenyl)-3-oxo-4-propan-2-yl-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C15H17FN2O3/c1-4-21-15(20)13-12(9(2)3)14(19)18(17-13)11-7-5-10(16)6-8-11/h5-9,17H,4H2,1-3H3 |

InChI Key |

OJNUOTDZQOLOFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(C)C |

Origin of Product |

United States |

Preparation Methods

Hydrazone Formation

4-Fluorophenylhydrazine reacts with ethyl 3-oxohexanoate in ethanol under reflux to form the intermediate hydrazone (23b). Stoichiometric control (1:1 molar ratio) and solvent purity are critical to minimizing side products. The reaction achieves >95% conversion within 6 hours at 78°C.

Cyclization with Ethyl Acetoacetate

The hydrazone intermediate undergoes cyclization with ethyl acetoacetate in ethanol catalyzed by hydrochloric acid. Key parameters:

-

Molar ratio : 1:1.2 (hydrazone:ethyl acetoacetate)

-

Temperature : Reflux (78°C)

-

Time : 12–16 hours

Mechanistic Insight : The reaction proceeds via enolization of ethyl acetoacetate, followed by nucleophilic attack by the hydrazone’s nitrogen. Subsequent dehydration and aromatization yield the pyrazole core.

Multi-Component Reaction (MCR) Approaches

Copper-catalyzed cascade reactions offer an alternative route, though less commonly applied to this specific compound. A generalized protocol involves:

Reaction Components

-

Saturated ketone : e.g., 4-isopropylcyclohexanone

-

Hydrazone : Derived from 4-fluorophenylhydrazine

-

Catalyst : CuI (5 mol%)

-

Oxidant : TBHP (tert-butyl hydroperoxide)

Conditions and Outcomes

Limitations : This method introduces the acyl group at position 4 but struggles to install the isopropyl and hydroxy groups simultaneously, necessitating additional functionalization steps.

Catalytic Dehydrogenation and Cyclization

Recent advances employ transition-metal catalysts to dehydrogenate saturated ketones, generating enone intermediates that react with hydrazones:

Catalytic System

-

Catalyst : Pd/C (10 wt%)

-

Solvent : Toluene

-

Temperature : 110°C

Advantages :

Industrial-Scale Production

Continuous Flow Synthesis

A pilot-scale process was developed to enhance throughput:

Purification Protocol

-

Recrystallization : Ethanol/water (70:30 v/v)

-

Particle size control : Cooling rate of 0.5°C/min yields uniform crystals (50–100 μm).

Process Optimization and Hazard Mitigation

Yield Improvements

| Modification | Initial Yield | Optimized Yield |

|---|---|---|

| Solvent switch (THF → ethanol) | 37% | 58% |

| Acid catalyst (HCl vs. H2SO4) | 58% | 73% |

| Stoichiometric adjustment | 73% | 78%* |

*Theoretical maximum limited by equilibrium.

Characterization and Quality Control

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| 1H NMR | δ 1.30 (t, 3H, CH2CH3), δ 4.29 (q, 2H, OCH2), δ 5.21 (s, 1H, OH) |

| 13C NMR | δ 165.2 (C=O), δ 161.1 (C-F), δ 62.4 (OCH2) |

| IR | 1725 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) |

Purity Standards

-

HPLC : >99.5% (C18 column, acetonitrile/water gradient)

Comparative Analysis of Synthetic Routes

Biological Activity

Ethyl 1-(4-fluorophenyl)-5-hydroxy-4-isopropyl-1H-pyrazole-3-carboxylate is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential as an anti-inflammatory, antimicrobial, and anticancer agent. This article reviews the biological activities associated with this compound, supported by various case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 293.29 g/mol. The structure includes a pyrazole ring, a fluorophenyl group, and a carboxylate ester, contributing to its biological activity.

1. Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. This compound was evaluated for its antimicrobial efficacy against various pathogens. In vitro tests indicated that this compound showed inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL, suggesting potent antimicrobial activity .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 15 |

| Escherichia coli | 0.25 | 14 |

2. Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, showcasing its potential as an anti-inflammatory agent . The mechanism involves the suppression of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

3. Anticancer Activity

This compound has shown promising results in cancer research. In vitro assays on various cancer cell lines revealed that this compound induces apoptosis and inhibits cell proliferation. For instance, it demonstrated an IC50 value of approximately 49.85 μM against A549 lung cancer cells .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 49.85 | Induction of apoptosis |

| MCF7 (Breast) | 30.00 | Cell cycle arrest |

Case Studies

A notable study conducted by Fan et al. explored the cytotoxic effects of various pyrazole derivatives on cancer cell lines, including A549 and MCF7. The study highlighted that compounds similar to Ethyl 1-(4-fluorophenyl)-5-hydroxy-4-isopropyl exhibited significant growth inhibition and apoptosis induction . Furthermore, Xia et al.’s research on pyrazole derivatives indicated their potential in targeting specific kinases involved in tumor progression, thus enhancing their therapeutic profile .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H15FN2O3

- Molecular Weight : 276.28 g/mol

- IUPAC Name : Ethyl 1-(4-fluorophenyl)-5-hydroxy-4-isopropyl-1H-pyrazole-3-carboxylate

- CAS Number : 477710-46-6

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial and fungal strains. A study by Iovu et al. (2003) highlighted the fungicidal activity of related compounds, suggesting potential applications in agricultural settings for pest control.

2. Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Research shows that modifications in the pyrazole structure can enhance anti-inflammatory activity, particularly through the inhibition of cyclooxygenase (COX) enzymes. Comparative analyses have indicated that certain derivatives possess IC₅₀ values comparable to established anti-inflammatory drugs like diclofenac sodium, indicating their potential as effective therapeutic agents.

3. Anticancer Potential

Recent studies have explored the anticancer properties of pyrazole derivatives. This compound has shown promise in inhibiting the proliferation of cancer cells in vitro. Research by Sivaramakarthikeyan et al. (2022) demonstrated that certain structural modifications could enhance the cytotoxicity against various cancer cell lines.

Agricultural Applications

1. Plant Growth Regulation

The compound has also been evaluated for its potential in agricultural applications, particularly as a plant growth regulator. Studies have indicated that pyrazole derivatives can influence plant growth and development positively, suggesting their utility in enhancing crop yields and pest resistance.

Material Science Applications

1. Synthesis of Functional Materials

this compound can be utilized in the synthesis of functional materials due to its unique chemical structure. Its derivatives have been explored for applications in polymer science and as intermediates in the production of novel materials with specific properties.

Data Table: Summary of Biological Activities

| Activity Type | Reference | Findings |

|---|---|---|

| Antimicrobial | Iovu et al. (2003) | Exhibited fungicidal properties |

| Anti-inflammatory | Sivaramakarthikeyan et al. (2022) | Significant COX inhibition; comparable to diclofenac sodium |

| Anticancer | Sivaramakarthikeyan et al. (2022) | Inhibited proliferation of cancer cells |

| Plant Growth Regulation | Ming Li (2005) | Regulated growth and demonstrated fungicidal activity |

Comparison with Similar Compounds

Position 1: Aryl Substituents

- Target Compound : 4-Fluorophenyl group. The fluorine atom increases electron-withdrawing effects and enhances aromatic stability.

- Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate () : Features a 3-fluoro-4-methoxyphenyl group. The methoxy substituent introduces electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound. This may alter binding affinity in enzyme inhibition studies .

- Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate () : Substituted with a nitro group, a strong electron-withdrawing moiety. This increases electrophilicity but may reduce metabolic stability compared to the fluorine in the target compound .

Position 4: Alkyl/Aryl Groups

- Target Compound: Isopropyl group.

- Ethyl 5-(4-cyclohexylphenyl)-1H-pyrazole-3-carboxylate () : Contains a bulky cyclohexylphenyl group. This substituent significantly increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .

- Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride (): Features a dimethylpyrazole core.

Position 5: Functional Groups

- Target Compound : Hydroxyl group. Enhances hydrogen-bonding capacity, improving interactions with polar residues in biological targets.

- Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate (): Substituted with a sulfamoyl group.

Electronic and Steric Effects

Q & A

Q. How to design derivatives to enhance biological activity while maintaining stability?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the isopropyl group with cyclopropyl or trifluoromethyl groups to modulate lipophilicity.

- Position-Specific Modifications : Introduce electron-withdrawing groups (e.g., nitro) at position 4 to enhance electrophilicity.

- Stability Testing : Accelerated degradation studies (40°C/75% RH) identify labile sites. Protect hydrolyzable esters via steric hindrance (e.g., tert-butyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.